1-(2-Ethyl-4-methyloxazol-5-yl)ethanone
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Overview
Description
5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-4-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 5-Acetyl-2-ethyl-4-methyloxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-ethyl-4-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Scientific Research Applications
5-Acetyl-2-ethyl-4-methyloxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: 5-Acetyl-2-ethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
167405-19-8 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |
InChI Key |
FANPJBIOQFNELR-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
Synonyms |
Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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